2-Bromo-5-iodopyridine

Overview

Description

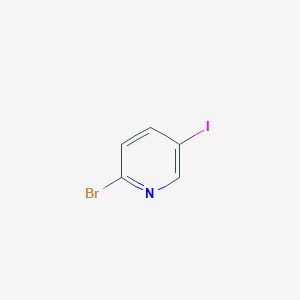

2-Bromo-5-iodopyridine (CAS: 73290-22-9, molecular weight: 283.89 g/mol) is a dihalogenated pyridine derivative featuring bromine and iodine substituents at the C-2 and C-5 positions, respectively . Its electronic and steric properties make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Sonogashira) and catalytic amination processes . The C–I bond at C-5 is more reactive than the C–Br bond at C-2, enabling selective functionalization at the C-5 position under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-methoxy-11-hydroxyaporphine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the aporphine skeleton: This can be achieved through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone.

Methoxylation and hydroxylation: Introduction of the methoxy group at the 2-position and the hydroxyl group at the 11-position can be achieved through selective functionalization reactions.

Resolution of enantiomers: The racemic mixture of the compound can be resolved into its enantiomers using chiral chromatography or other resolution techniques

Industrial Production Methods

Industrial production methods for ®-(-)-2-methoxy-11-hydroxyaporphine may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-methoxy-11-hydroxyaporphine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 11-position can be oxidized to form a ketone.

Reduction: The methoxy group at the 2-position can be reduced to a hydroxyl group.

Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 11-position can yield a ketone, while reduction of the methoxy group at the 2-position can yield a dihydroxy compound .

Scientific Research Applications

Selective C–N Bond Formation

A significant application of 2-Bromo-5-iodopyridine is in the copper-catalyzed selective amination at the C-5 position. This reaction is particularly noteworthy due to the electron-withdrawing effects of the bromine and iodine substituents that enhance reactivity.

Key Findings from Research:

- The compound demonstrates high yields when reacted with various amines, heterocycles, and amides.

| Entry | Amination Reaction | Yield (%) |

|---|---|---|

| 1 | Primary amines | 72% |

| 2 | Aliphatic cyclic amines | 86% |

| 3 | Heterocycles | 84% |

This methodology allows for the synthesis of complex structures such as imidazopyridines and pyridopyrimidines under mild conditions, reducing the need for expensive reagents and minimizing waste .

Drug Synthesis

This compound serves as a crucial intermediate in synthesizing various bioactive compounds, particularly those targeting the β3-adrenergic receptor , which plays a role in metabolic regulation and obesity treatment.

Synthetic Route Example:

The compound can be utilized as a starting material in multi-step reactions involving:

- Reaction with para-substituted phenols.

- Cyanation followed by further modifications to yield specific agonists.

This versatility underscores its importance in developing pharmacologically relevant molecules .

Case Study 1: Copper-Catalyzed Amination

A systematic study demonstrated that using copper catalysts with this compound allowed for selective amination at the C-5 position, yielding products with excellent chemoselectivity. The research highlighted the efficiency of this method across various substrates, showcasing its potential for wide-ranging applications in organic synthesis .

Case Study 2: Synthesis of Biologically Active Compounds

Research has indicated that derivatives synthesized from this compound can influence biochemical pathways related to neurological disorders and metabolic regulation. For instance, compounds derived from this intermediate have shown promise in modulating metabolic processes, demonstrating potential therapeutic effects .

Mechanism of Action

The mechanism of action of ®-(-)-2-methoxy-11-hydroxyaporphine involves its interaction with various molecular targets and pathways. It is known to act as a dopamine receptor agonist, which means it can bind to and activate dopamine receptors in the brain. This activation can lead to increased dopamine signaling, which is beneficial in the treatment of Parkinson’s disease and other neurological disorders .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of 2-bromo-5-iodopyridine are best understood in comparison to other dihalopyridines (Table 1).

Table 1: Key Properties of 2,5-Dihalopyridines

| Compound | Halogens (Positions) | Molecular Weight (g/mol) | Reactivity Profile | Key Applications |

|---|---|---|---|---|

| This compound | Br (C2), I (C5) | 283.89 | Selective C–I bond activation | Catalytic amination, cross-coupling |

| 5-Bromo-2-iodopyridine | I (C2), Br (C5) | 283.89 | Non-selective amination | Limited due to competing reactivity |

| 2-Chloro-5-iodopyridine | Cl (C2), I (C5) | 239.44 | Higher yields in Cu-catalyzed amination | Pharmaceutical intermediates |

| 2,5-Dibromopyridine | Br (C2, C5) | 236.88 | Exclusive C2 amination (Ullmann conditions) | Polymer synthesis, ligand design |

| 2,5-Diiodopyridine | I (C2, C5) | 330.89 | Dual halogen bonding in coordination | Metal-organic frameworks (MOFs) |

Key Observations :

- Halogen Position: Reactivity depends on halogen placement. For example, this compound favors C–I bond activation, whereas its isomer 5-bromo-2-iodopyridine exhibits non-selective behavior due to steric and electronic mismatches .

- Halogen Type : Chlorine at C2 (2-chloro-5-iodopyridine) enhances amination yields (44–63%) compared to bromine analogs (31–50%) under CuI/L1 catalysis, likely due to reduced steric hindrance .

- Dihalide Systems : 2,5-Dibromopyridine exclusively undergoes C2 amination under Ullmann conditions, while this compound reverses this selectivity under optimized copper catalysis .

Reactivity in Catalytic Amination

This compound demonstrates superior chemoselectivity in Cu-catalyzed amination compared to analogs:

- Selectivity: The C–I bond at C5 reacts preferentially with amines, amides, and heterocycles, achieving yields of 46–74% without protecting groups .

- By-Product Formation : this compound produces fewer by-products than 2-chloro-5-iodopyridine, where competing C–Cl bond activation can occur .

Contradictory Evidence :

- reports non-selective amination for this compound using adamantane-containing amines , while highlights high selectivity with aliphatic amines . This discrepancy underscores the influence of substrate steric bulk and reaction conditions.

Coordination Chemistry and Halogen Bonding

In Cu(I)-based coordination polymers:

- This compound : Only the C5–I participates in halogen bonding, forming 1-D polymers. This contrasts with 2,5-diiodopyridine, where both C2–I and C5–I engage in Cu interactions .

- 2,5-Dibromopyridine : Lacks significant halogen bonding due to weaker Br···Cu interactions, limiting its utility in MOF design .

Industrial and Pharmaceutical Relevance

- Scalability: this compound is used in gram-scale Heck reactions (53% yield) for C-nucleoside synthesis , outperforming 2-amino-5-bromo-3-iodopyridine, which requires complex purification .

- Drug Intermediates: Unlike 2-amino-5-bromo-3-iodopyridine (used in tyrosine kinase inhibitors), this compound serves as a precursor for antitubercular agents and luminophores .

Biological Activity

2-Bromo-5-iodopyridine (CAS No. 73290-22-9) is an important chemical compound utilized in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a building block in the development of various bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 283.89 g/mol. Key physical properties include:

- Melting Point : 121-123 °C

- Boiling Point : 278.6 °C

- Density : 2.3 g/cm³

- Flash Point : 122.3 °C

These properties contribute to its stability and reactivity in various chemical reactions, particularly in the formation of C-N bonds.

The biological activity of this compound is primarily mediated through its ability to participate in Suzuki coupling reactions and selective amination processes. The presence of bromine and iodine substituents on the pyridine ring enhances its reactivity, particularly at the C-5 position.

Key Mechanisms:

- Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids, facilitated by palladium catalysts, leading to the formation of biaryl compounds.

- Selective Amination : The compound undergoes copper-catalyzed amination at the C-5 position, which is more reactive due to the electron-withdrawing effects of the halogens. This selectivity allows for efficient synthesis of various derivatives with potential pharmacological activities .

Applications in Drug Synthesis

This compound serves as a versatile intermediate in the synthesis of several biologically active compounds:

- β3-Adrenergic Receptor Agonists : It is utilized as a starting material for synthesizing compounds that can modulate metabolic processes, particularly in obesity treatment.

Study on Selective C-N Bond Formation

A significant study demonstrated that this compound could achieve high yields in selective C-N bond formation under mild conditions. The study highlighted that amination at the C-5 position was favored due to the reactivity imparted by the iodine substituent .

| Entry | Amination Reaction | Yield (%) |

|---|---|---|

| 1 | Primary amines | 72% |

| 2 | Aliphatic cyclic amines | 86% |

| 3 | Heterocycles | 84% |

This systematic approach not only showcased the compound's utility but also provided insights into optimizing reaction conditions for enhanced yields.

Investigation into Biochemical Pathways

Research has indicated that derivatives synthesized from this compound can influence various biochemical pathways, potentially leading to therapeutic effects in neurological disorders and metabolic regulation .

Q & A

Q. Basic: What are the key safety protocols for handling 2-bromo-5-iodopyridine in laboratory settings?

Methodological Answer:

this compound is classified under GHS as causing acute toxicity (Category 4), skin irritation (Category 2), severe eye damage (Category 1), and organ toxicity (Category 3). Researchers must:

- Use fume hoods to avoid inhalation of dust or vapors.

- Wear nitrile gloves , safety goggles, and lab coats to prevent skin/eye contact.

- Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers).

- In case of spills, use dry absorbents (e.g., vermiculite) and avoid generating dust. Always consult the Safety Data Sheet (SDS) for emergency procedures .

Q. Basic: What synthetic routes are used to prepare this compound?

Methodological Answer:

The compound is synthesized via Pd-catalyzed cross-coupling reactions . For example:

- Sonogashira coupling between terminal alkynes and halogenated pyridines (e.g., this compound as a key intermediate) in the presence of [Pd(PPh₃)₄] and CuI .

- Sequential stannylation and Stille coupling to construct bipyridine derivatives, with Bu₃Sn–SnBu₃ as a tin reagent .

- Alternative methods include halogen exchange reactions under controlled conditions to introduce bromine/iodine at specific positions.

Q. Advanced: How can Pd-catalyzed cross-coupling reactions with this compound be optimized for regioselectivity?

Methodological Answer:

Regioselectivity depends on:

- Catalyst selection : Pd(PPh₃)₄ favors coupling at iodine due to its lower bond dissociation energy compared to bromine .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for iodine substitution.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like dehalogenation.

- Ligand design : Bulky ligands (e.g., XPhos) improve selectivity by sterically directing coupling to the iodine site. Validate outcomes via HPLC or GC-MS to quantify product ratios .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Br/I at C2/C5).

- Mass spectrometry (EI-MS or HRMS) : Verify molecular ion peaks (m/z 283.89) and isotopic patterns from Br/I .

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation of regiochemistry.

- Elemental analysis : Quantify Br and I content to assess purity .

Q. Advanced: How do electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing nature of Br and I substituents activates the pyridine ring for nucleophilic attack. Key considerations:

- Iodine’s polarizability makes C5 more reactive toward soft nucleophiles (e.g., thiols) compared to bromine at C2.

- Steric effects : Bulkier nucleophiles may preferentially attack the less hindered C5 position.

- Solvent effects : Protic solvents stabilize transition states via hydrogen bonding, accelerating substitution at iodine. Monitor reaction progress using TLC with UV visualization .

Q. Basic: How should this compound be purified post-synthesis?

Methodological Answer:

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to separate halogenated byproducts.

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product.

- Sublimation : For high-purity requirements, sublimate under reduced pressure (40–60°C) .

Q. Advanced: How can researchers resolve discrepancies in reported yields for reactions involving this compound?

Methodological Answer:

Contradictory yields may arise from:

- Catalyst degradation : Pd catalysts lose activity if stored improperly; use fresh batches.

- Moisture sensitivity : Halogenated pyridines hydrolyze in humid conditions; employ anhydrous solvents.

- Reaction monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and optimize reaction times.

- Reproducibility : Standardize protocols (e.g., degassing solvents, inert atmosphere) and report detailed conditions (e.g., stirring rate, exact stoichiometry) .

Q. Advanced: What strategies mitigate side reactions in multi-step syntheses using this compound?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent unwanted cross-talk.

- Low-temperature steps : Minimize decomposition of labile intermediates (e.g., nitro groups).

- Sequential coupling : Prioritize iodine substitution before bromine to leverage its higher reactivity.

- In situ quenching : Add scavengers (e.g., polymer-bound thiourea) to remove excess halides .

Q. Basic: How do bromine and iodine substituents affect the solubility of this compound?

Methodological Answer:

- Polarity : The compound is sparingly soluble in water but dissolves in DCM, THF, or DMF due to halogen-induced dipole interactions.

- Hydrogen bonding : Limited solubility in alcohols (e.g., methanol) due to weak H-bonding with halogens.

- Temperature dependence : Solubility increases at elevated temperatures; use sonication for faster dissolution .

Q. Advanced: What computational methods support mechanistic studies of this compound reactions?

Methodological Answer:

- DFT calculations : Model transition states to predict regioselectivity in cross-coupling reactions.

- Molecular docking : Study interactions with catalytic sites in enzyme-mediated syntheses.

- Kinetic simulations : Use software like COPASI to optimize reaction conditions (e.g., temperature, catalyst loading). Validate predictions with isotope-labeling experiments (e.g., ¹²⁷I vs. ⁷⁹Br isotopes) .

Properties

IUPAC Name |

2-bromo-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKRSJVPTKFSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406189 | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73290-22-9 | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.